REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=2[F:20])=[C:6](B(O)O)[CH:7]=1.Cl.Cl[CH2:23][C:24]1[N:29]=[C:28]([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH:27]=[CH:26][CH:25]=1.C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1.C(O)C>O.CCOCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:14]=2[F:20])=[C:6]([CH2:23][C:24]2[N:29]=[C:28]([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH:27]=[CH:26][CH:25]=2)[CH:7]=1 |f:1.2,3.4.5,6.7,8.9|
|
Name
|
(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)boronic acid
|
Quantity
|
78.56 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)B(O)O)OCC1=C(C=C(C=C1)Cl)F
|
Name
|
|
Quantity
|
59.9 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=CC=CC(=N1)C(=O)OCC
|
Name
|
|
Quantity
|
137.68 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
tetrakis(triphenylphoshine)palladium(0)
|
Quantity
|
28.89 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
toluene ethanol
|
Quantity
|
1840 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.C(C)O
|
Name
|
water ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
Organic phase was washed with 2M hydrochloric acid and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried overnight (sodium sulphate)
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
Dissolved in dichloromethane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove some insoluble material
|
Type
|
WASH
|
Details
|
eluted with 15% ethyl acetate in hexane
|
Type
|
CUSTOM
|
Details
|
Some purification but lower spot
|
Type
|
WASH
|
Details
|
to elute with product so eluent
|
Type
|
ADDITION
|
Details
|
all fractions containing product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
Redissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
biotaged (chromatographed) again on same size column
|
Type
|
WASH
|
Details
|
eluting with 4 litres of (3:1) dichloromethane/hexane changing to 5% ethanol in dichloromethane
|
Type
|
CUSTOM
|
Details
|
to remove the remaining product
|
Type
|
CUSTOM
|
Details
|
Evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol (1 litre)
|
Type
|
TEMPERATURE
|
Details
|
cooling to 20° C. in an ice bath
|
Type
|
FILTRATION
|
Details
|
then filtering off immediately
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)CC1=CC=CC(=N1)C(=O)OCC)OCC1=C(C=C(C=C1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |